3-amino-N-(2-ethylphenyl)benzamide
Description
Identification and Classification within Benzamide (B126) Derivatives
3-amino-N-(2-ethylphenyl)benzamide is classified as a substituted benzamide. This classification stems from its core structure, which is derived from benzamide—the simplest amide of benzoic acid. The "3-amino" designation indicates that an amino group (-NH2) is attached to the third carbon atom of the benzene (B151609) ring relative to the carboxamide group. The "N-(2-ethylphenyl)" part of the name specifies that a 2-ethylphenyl group is bonded to the nitrogen atom of the amide functional group.
Interactive Data Table: Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound sigmaaldrich.com |
| CAS Number | 897594-72-8 sigmaaldrich.com |
| Molecular Formula | C15H16N2O sigmaaldrich.com |
| Exact Mass | 240.12626 chemicalbridge.co.uk |
| Physical Form | Solid sigmaaldrich.com |
| InChI Key | HWDVQMUXGBTNHN-UHFFFAOYSA-N sigmaaldrich.com |
Structural Context and Related Benzamide Scaffolds
The foundational scaffold of this compound is benzamide (C7H7NO), which consists of a benzene ring attached to an amide functional group. The therapeutic and chemical versatility of the benzamide scaffold arises from the potential for substitution at various positions on both the benzene ring and the amide nitrogen.
In this compound, the structural modifications are threefold:
Benzamide Core: The central pharmacophore that is a common feature in numerous biologically active compounds.
3-Amino Substitution: The placement of an amino group at the meta-position of the benzoyl ring. This is a key feature, as seen in related compounds like 3-aminobenzamide (B1265367), which is a known inhibitor of the enzyme poly ADP ribose polymerase (PARP). wikipedia.org
N-Aryl Substitution: The attachment of a 2-ethylphenyl group to the amide nitrogen. The nature of the substituent on the amide nitrogen is critical in defining the compound's pharmacological profile, influencing its binding affinity to biological targets and its pharmacokinetic properties.
This specific combination of features distinguishes it from other well-known benzamide derivatives, such as 2-amino or 4-amino substituted analogues, and provides a unique three-dimensional structure for interaction with biological macromolecules.
Historical Context and Significance of Benzamide Analogues in Medicinal Chemistry
Benzamide and its derivatives have a rich history in medicinal chemistry, having been developed for a wide range of therapeutic applications. Initially recognized for their biological activity in the mid-20th century, substituted benzamides have evolved into a major class of pharmaceuticals.
Historically, benzamide analogues have been prominent as antipsychotic and antiemetic agents. These properties are often linked to their ability to act as antagonists at dopamine (B1211576) receptors. However, the pharmacological potential of benzamides is not limited to this area. Extensive research has demonstrated that modifications to the benzamide scaffold can yield compounds with a broad spectrum of activities, including:
Anticonvulsant properties google.com
Antimicrobial and antifungal effects researchgate.net
Analgesic and anti-inflammatory action
Anticancer activity wikipedia.org
Cardiovascular effects
This proven versatility has cemented the benzamide scaffold as a "privileged structure" in drug discovery—a molecular framework that is capable of binding to multiple biological targets, thereby serving as a starting point for the development of new therapeutic agents.
Rationale for Continued Research on this compound and Analogues
The continued investigation of this compound and its analogues is driven by the vast therapeutic potential inherent in the benzamide class and the specific structural features of this particular compound. The rationale for ongoing research is multifaceted and is largely based on the established activities of related molecules.
The presence of the 3-aminobenzamide core is particularly compelling. The parent compound, 3-aminobenzamide, is a well-documented inhibitor of PARP enzymes, which are crucial for processes like DNA repair. wikipedia.org Since PARP inhibitors are a major focus in cancer therapy, any analogue of 3-aminobenzamide warrants investigation for potential anticancer activity.
Furthermore, the exploration of N-substituted benzamides has led to the discovery of compounds with highly specific biological activities. Research has shown that different substituents on the amide nitrogen can direct the molecule to a variety of targets. For instance, various N-phenylbenzamide derivatives have been investigated for antimycobacterial activity, while N-(2-aminoethyl)-N-benzyloxyphenyl benzamides have been identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. researchgate.netnih.gov
The rationale for studying this compound is therefore based on a strategy of molecular exploration. By combining the known bioactivity associated with the 3-aminobenzamide core with the diverse targeting possibilities offered by the N-aryl substitution, researchers aim to discover new compounds with novel or improved therapeutic properties. The ethylphenyl group, in particular, may confer specific binding characteristics or favorable pharmacokinetic profiles that differ from other N-substituted analogues.
Interactive Data Table: Selected Biological Activities of Benzamide Analogues
| Benzamide Analogue Type | Biological Target/Activity | Potential Therapeutic Area |
|---|---|---|
| 3-Aminobenzamide | PARP Inhibition wikipedia.org | Cancer wikipedia.org |
| N-(2-aminoethyl)-N-benzyloxyphenyl benzamides | Trypanosoma brucei inhibition nih.gov | Human African Trypanosomiasis nih.gov |
| 4-amino-N-(2,6-dimethylphenyl)benzamide | Anticonvulsant google.com | Epilepsy google.com |
| Substituted 2-amino-N-phenylbenzamides | Antimycobacterial Activity researchgate.net | Tuberculosis researchgate.net |
The synthesis and screening of compounds like this compound are fundamental to the process of drug discovery, aiming to expand the arsenal (B13267) of treatments for a wide range of human diseases.
Properties
IUPAC Name |
3-amino-N-(2-ethylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-2-11-6-3-4-9-14(11)17-15(18)12-7-5-8-13(16)10-12/h3-10H,2,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDVQMUXGBTNHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10580045 | |
| Record name | 3-Amino-N-(2-ethylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10580045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897594-72-8 | |
| Record name | 3-Amino-N-(2-ethylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10580045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Amino N 2 Ethylphenyl Benzamide and Analogues
Classical Organic Synthesis Approaches
Traditional synthesis relies on well-established reaction mechanisms that have been refined over decades of organic chemistry research. These methods are fundamental to constructing the core benzamide (B126) structure and introducing the required functional groups in the correct positions.
The central feature of 3-amino-N-(2-ethylphenyl)benzamide is the amide linkage. The formation of this bond is a cornerstone of organic synthesis. nih.gov Conventional methods for creating the benzamide core involve the condensation reaction between a carboxylic acid derivative and an amine. nih.govresearchgate.net
A common and effective strategy is the acylation of the amine (2-ethylaniline) with an activated form of a benzoic acid derivative. The carboxylic acid is typically converted into a more reactive species, such as an acyl chloride or an acid anhydride, to facilitate the reaction with the amine. researchgate.net For instance, 3-nitrobenzoyl chloride can be reacted with 2-ethylaniline (B167055) to form the N-(2-ethylphenyl)-3-nitrobenzamide intermediate.
Alternatively, a wide array of coupling reagents can be used to mediate the direct reaction between a carboxylic acid and an amine without the need to first form an acyl chloride. ucl.ac.uk These reagents activate the carboxylic acid in situ. Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and phosphonium (B103445) salts such as (benzotriazol-1-yl)oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). nih.gov While effective, these methods often generate stoichiometric byproducts that must be separated from the final product. ucl.ac.uk
The synthesis of this compound requires a precursor containing a group that can be readily converted to the 3-amino substituent. A standard approach involves using a 3-nitrobenzoic acid derivative as a starting material. The amide bond is formed first, yielding N-(2-ethylphenyl)-3-nitrobenzamide. The subsequent and crucial step is the reduction of the aromatic nitro group to an amine. masterorganicchemistry.com
This transformation is one of the most important reactions involving aromatic substituents. masterorganicchemistry.com There are several reliable methods for this reduction:
Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium (Pd), platinum (Pt), or Raney Nickel (Ra-Ni) supported on carbon. masterorganicchemistry.com This is often a very clean and efficient method.
Metal-Acid Systems: The reduction can also be achieved using an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com For example, tin(II) chloride (SnCl₂) is a widely documented reagent for converting aromatic nitro compounds to the corresponding amines.
Other Reducing Agents: A variety of other reagents can effect this reduction, including sodium borohydride (B1222165) in the presence of transition metal complexes, or metal-free systems using reagents like tetrahydroxydiboron. organic-chemistry.orgjsynthchem.com Sulfide-based reductants, in what is known as the Zinin reduction, are also widely used. sioc-journal.cn
The choice of reducing agent can be critical for molecules with multiple functional groups, requiring high chemoselectivity to avoid reducing other parts of the molecule. organic-chemistry.org
Table 1: Comparison of Common Reagents for Aromatic Nitro Group Reduction
| Reducing System | Typical Conditions | Advantages | Disadvantages | Citation |
|---|---|---|---|---|
| H₂ / Pd, Pt, or Ni | H₂ gas, catalyst, solvent (e.g., EtOH, EtOAc) | High yield, clean reaction, catalyst can be recovered. | Requires specialized hydrogenation equipment; may reduce other functional groups (alkenes, alkynes). | masterorganicchemistry.com |
| Fe / HCl or Sn / HCl | Metal powder, strong acid, often heated. | Inexpensive, robust, widely applicable. | Requires stoichiometric amounts of metal, acidic workup, potential for metal waste. | masterorganicchemistry.com |
| SnCl₂·2H₂O | Acidic ethanol/water. | Good for laboratory scale, relatively mild. | Generates tin byproducts that need to be removed. | |
| NaBH₄ / Ni(PPh₃)₄ | Ethanol solvent. | Increases the reducing power of NaBH₄ to act on nitro groups. | Requires a transition metal complex. | jsynthchem.com |
Controlling regioselectivity—the specific position of bond formation—is paramount in the synthesis of substituted aromatic compounds. In the acylation of 2-ethylaniline, the reaction occurs at the nitrogen atom of the amino group. However, controlling substitution on the aromatic rings of both the aniline (B41778) and benzoic acid precursors requires careful consideration of directing effects.
The amino group of aniline is a powerful activating group and directs incoming electrophiles to the ortho and para positions. pearson.com To achieve acylation at other positions, such as the meta-position required for the 3-amino group, it is often necessary to employ a directing group strategy or start with a precursor where the substitution pattern is already established. acs.orguva.es For instance, starting with 3-nitrobenzoic acid ensures the correct substitution on the benzoic acid ring.
In reactions involving molecules with multiple nucleophilic sites, such as anilines with additional amino groups, achieving selective acylation can be challenging. The relative reactivity of different functional groups can sometimes be controlled by adjusting reaction conditions. For example, methods have been developed for the regioselective functionalization of anilines over aliphatic amines by taking advantage of the different pKa values and reactivities under specific catalytic conditions. researchgate.net
Advanced Synthetic Techniques and Process Optimization
To overcome some of the limitations of classical batch synthesis, such as long reaction times and challenges in scalability, advanced techniques have been developed. These methods focus on improving reaction efficiency, safety, and throughput.
Continuous flow microreactors have emerged as a powerful alternative to traditional batch reactors for the synthesis of amides. thieme-connect.deresearchgate.net These systems involve pumping reagents through a network of small, interconnected channels where they mix and react. thieme-connect.de The high surface-area-to-volume ratio in microreactors allows for precise control over temperature and pressure, leading to enhanced safety and often higher selectivity. semanticscholar.org
Key advantages of using microreactors for amide synthesis include:
Shorter Reaction Times and High Yields: The efficient mixing and heat transfer can dramatically reduce reaction times while achieving high conversion rates. researchgate.net
Scalability: Production can be scaled up by running the system for longer periods or by using multiple reactors in parallel ("numbering-up").
Integration of Multiple Steps: It is possible to integrate several reaction and purification steps into a single continuous system. For example, a process could involve an initial oxidation of an alcohol to an aldehyde, followed by an oxidative amidation in a subsequent reactor module to form the final amide. semanticscholar.orgrsc.org
Safety: The small reaction volumes minimize the risks associated with highly exothermic reactions or the use of hazardous reagents like trimethylaluminium, which has been used for amide bond formation in flow systems. rsc.org
Understanding the kinetics of amide formation is crucial for optimizing reaction conditions. acs.org Kinetic studies investigate how factors such as temperature, concentration, pH, and the choice of catalyst affect the rate of reaction. acs.orgnih.gov
For amide bond formation using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and an additive like N-hydroxybenzotriazole (HOBt), kinetic studies have shown that the rate-determining step is often the initial reaction between the carboxylic acid and the carbodiimide (B86325) to form an O-acylisourea intermediate. luxembourg-bio.comnih.gov The subsequent steps, which determine the final product distribution, are typically faster. luxembourg-bio.comnih.gov
The efficiency and selectivity of the synthesis are influenced by several parameters:
Temperature: Higher temperatures generally increase the reaction rate, but can also lead to the formation of byproducts. acs.org
pH: The pH of the reaction medium can significantly affect the protonation state of both the amine and the carboxylic acid, as well as the activity of the coupling agents, thereby influencing the reaction rate and product distribution. luxembourg-bio.comnih.gov
Solvent: The choice of solvent can impact the solubility of reagents and the stability of intermediates.
Catalyst/Reagent Concentration: The concentration of reactants and catalysts directly influences the reaction rate, which is often measured in M⁻¹·min⁻¹. pnas.org
By systematically studying these parameters, reaction protocols can be optimized to maximize the yield of the desired product, this compound, while minimizing waste and reaction time.
Table 2: Influence of Key Parameters on Amide Synthesis
| Parameter | Influence on Reaction | Example/Observation | Citation |
|---|---|---|---|
| Temperature | Affects reaction rate (Arrhenius law) and can influence side-product formation. | Kinetic studies of amidation are often performed at moderate temperatures (e.g., 70–80 °C) to limit byproducts. | acs.org |
| pH | Controls the ionization state of reactants and catalysts, affecting reactivity. | In EDCI/HOBt couplings, observed rate constants fall sharply at high pH as the concentration of the active, protonated EDCI species decreases. | luxembourg-bio.comnih.gov |
| Catalyst/Coupling Agent | Activates the carboxylic acid; its choice determines the reaction mechanism and rate-determining step. | The rate of EDCI-mediated coupling is independent of HOBt concentration, indicating the initial acid-EDCI reaction is rate-limiting. | luxembourg-bio.comnih.gov |
| Solvent | Affects solubility, reaction rates, and stability of intermediates. | N-methyl-2-pyrrolidinone (NMP) is a common solvent for kinetic studies of amide coupling. | luxembourg-bio.com |
Pharmacological Activities and Biological Interactions of 3 Amino N 2 Ethylphenyl Benzamide and Analogues Preclinical/in Vitro
Enzyme Inhibition Profiles
The benzamide (B126) chemical structure serves as a versatile scaffold for designing enzyme inhibitors. Analogues of 3-amino-N-(2-ethylphenyl)benzamide have demonstrated inhibitory activity against multiple enzyme classes, including histone deacetylases, protein kinases, dihydrofolate reductase, and monoamine oxidase B. The specific nature and potency of the inhibition are highly dependent on the substitution patterns on the aromatic rings.
Histone Deacetylase (HDAC) Inhibition Mechanisms and Selectivity
The N-(2-aminophenyl)benzamide moiety is a well-established zinc-binding group (ZBG) that demonstrates selectivity for Class I histone deacetylases (HDACs), which are zinc-dependent enzymes. nih.govgoogle.com This class includes HDAC1, HDAC2, and HDAC3, which play crucial roles in the epigenetic regulation of gene expression. mdpi.com The mechanism of inhibition involves the coordination of the zinc ion (Zn²⁺) within the enzyme's active site by the benzamide group, which mimics the natural substrate. mdpi.com This interaction blocks the deacetylation of lysine (B10760008) residues on histone tails and other proteins, leading to hyperacetylation. mdpi.commdpi.com
Benzamide-based inhibitors like Entinostat are known to exhibit selectivity for HDAC1 over HDAC2 and HDAC3. nih.gov Other analogues, such as Mocetinostat, are highly active against HDAC1 and HDAC2 but less so against HDAC3. nih.gov This isoform selectivity is a key area of research, as it may lead to more targeted therapeutic effects. nih.govresearchgate.net Novel N-(2-aminophenyl)benzamide derivatives have been identified that inhibit HDAC1 and HDAC2 at nanomolar concentrations. nih.gov
| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Entinostat (MS-275) | 930 | 950 | 1800 | nih.gov |
| Compound 7j (benzamide derivative) | 650 | 780 | 1700 | nih.gov |
| FNA (N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide) | >10,000 | >10,000 | 95.48 | nih.gov |
| Compound 16 (2-methylthiobenzamide derivative) | >20,000 | >20,000 | 29 | nih.gov |
The inhibitory potency and selectivity of benzamide-based HDAC inhibitors are significantly influenced by the substitution patterns on the core structure. nih.gov Key structural modifications focus on the "cap" group, which interacts with the rim of the enzyme's active site, and the linker region.
Cap Group: Introducing various functional groups to the benzamide ring (the "cap") can exploit the enzyme's surface topology. For example, adding a trifluoromethyl moiety can enhance interactions. nih.gov Research has shown that N-(2-aminophenyl)benzamides linked to cap groups like pyroglutamic acid and proline can yield potent HDAC1 and HDAC2 inhibitors. nih.gov
Aniline (B41778) Ring Substitution: The presence of an amino group at the R₂ position of the terminal benzene (B151609) ring (the aniline part) is often considered optimal for HDAC inhibitory activity. nih.gov Studies comparing substitutions show that derivatives with an NH₂ group are active, while those with CH₃ or H at the same position may lack HDAC inhibitory function, even if they possess other biological activities. nih.gov Fluorine substitution on the aniline ring, as seen in Chidamide and other analogues, can improve metabolic stability and selectivity, particularly for HDAC3. nih.gov
Linker Length and Composition: The length of the molecule connecting the zinc-binding group to the cap group is critical. Research indicates that a shorter molecular length often correlates with stronger HDAC inhibitory activity. nih.gov Incorporating elements like a vinyl group in the linker can help stabilize the compound within the active site. nih.gov
Protein Kinase Inhibition: Targeting Tyrosine Kinases (e.g., EGFR, HER-2, HER-4, IGF1R, InsR, KDR, PDGFRα, PDGFRβ)
The benzamide scaffold is also integral to the design of inhibitors targeting protein tyrosine kinases, a large family of enzymes that regulate cellular signaling pathways involved in growth, differentiation, and survival. sigmaaldrich.comnih.gov Dysregulation of kinases like the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), and Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ) is a hallmark of many cancers. nih.govunibo.it
Analogues of this compound have been investigated as multi-tyrosine kinase inhibitors. For instance, studies on malignant peripheral nerve sheath tumors have shown that co-expression and activation of PDGFRA, PDGFRB, and EGFR can occur, making multi-targeted inhibitors a promising strategy. nih.gov Cellular analysis of some N-(2-aminophenyl)-benzamide HDAC inhibitors has revealed a downregulated expression of EGFR mRNA and protein, suggesting a potential dual-action mechanism or cross-pathway effects. nih.gov
The fusion protein Bcr-Abl is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML). tandfonline.com Benzamide derivatives have been developed as potent pan-Bcr-Abl inhibitors, capable of targeting both the wild-type enzyme and clinically relevant mutants, such as the T315I "gatekeeper" mutation that confers resistance to first-line inhibitors like imatinib. tandfonline.comresearchgate.net
One such derivative, AKE-72, which incorporates a diarylamide 3-aminoindazole structure, demonstrates potent inhibition of Bcr-Abl with IC₅₀ values in the low nanomolar range. tandfonline.com The design strategy often involves combining the benzamide core with other chemical moieties to optimize binding to the ATP pocket of the kinase. tandfonline.comnih.gov Some compounds have shown dual inhibitory activity against both Bcr-Abl and Src kinases. researchgate.net Furthermore, combining ATP-competitive benzamide inhibitors with allosteric inhibitors has been shown to suppress the emergence of resistance mutations and effectively inhibit recalcitrant forms of Bcr-Abl. nih.gov
| Compound | Target Kinase | IC₅₀ or GI₅₀ | Reference |
|---|---|---|---|
| AKE-72 | BCR-ABL (wild-type) | < 0.5 nM | tandfonline.com |
| AKE-72 | BCR-ABL (T315I mutant) | 9 nM | tandfonline.com |
| GNF-2 (Allosteric Inhibitor) | Bcr-Abl | 0.14 µM | nih.gov |
| Ponatinib (Multi-tyrosine kinase inhibitor) | BCR-ABL (T315I mutant) | 2 nM | tandfonline.com |
Dihydrofolate Reductase (DHFR) Inhibitory Activity
Dihydrofolate reductase (DHFR) is a crucial enzyme in folate metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate. mdpi.comresearchgate.net This product is essential for the synthesis of nucleic acid precursors and certain amino acids, making DHFR a key target for antimicrobial and anticancer therapies. mdpi.comnih.gov
Benzamide derivatives have been explored as inhibitors of human DHFR (hDHFR). nih.govresearchgate.net These compounds are often designed as analogues of trimethoprim, a known bacterial DHFR inhibitor. mdpi.com The inhibitory mechanism involves blocking the enzyme's active site, thereby preventing the synthesis of tetrahydrofolate and arresting cell growth. mdpi.comresearchgate.net Studies have shown that incorporating an amide bond into trimethoprim-like structures can yield compounds with significant hDHFR inhibitory activity. nih.gov The activity of these benzamide derivatives can be significantly greater than that of the parent compound, trimethoprim, with IC₅₀ values in the micromolar range. nih.govmdpi.com Molecular modeling suggests that these inhibitors interact with key residues in the active site, such as Glu-30. nih.gov
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidase B (MAO-B) is a mitochondrial enzyme responsible for the oxidative deamination of neurotransmitters, most notably dopamine (B1211576). nih.govresearchgate.net Inhibition of MAO-B increases dopamine levels in the brain and is an established therapeutic strategy for Parkinson's disease. nih.govmdpi.com
Anilide and benzamide motifs are features of potent and selective MAO-B inhibitors. nih.gov Research has identified small aromatic amide derivatives that inhibit MAO-B in the nanomolar range. nih.gov For example, N-(2,4-Dinitrophenyl)benzo[d] nih.govnih.govdioxole-5-carboxamide was identified as a reversible and competitive MAO-B inhibitor with an IC₅₀ of 56 nM. nih.gov Structure-activity relationship studies show that the substitution pattern on the aromatic rings is critical for both potency and selectivity over the MAO-A isoform. nih.govresearchgate.net Kinetic studies have confirmed a competitive mode of inhibition for some indole-based carboxamide derivatives. researchgate.net
Potassium Channel (TASK-1) Inhibition
The two-pore domain potassium channel, TASK-1 (KCNK3), plays a significant role in modulating cellular excitability, particularly in neuronal pathways and cardiac tissue. nih.govnih.gov Its involvement in conditions like pulmonary arterial hypertension has driven the search for selective inhibitors. nih.gov While direct studies on this compound are limited, research into analogous bis-amide compounds has identified potent TASK-1 blockers.
A series of bis-amide derivatives has been investigated, revealing that the structure of the terminal aryl groups significantly influences both potency and selectivity for TASK-1 over the closely related TASK-3 channel. nih.gov For instance, the compound ML365, identified as 2-methoxy-N-(3-(3-methylbenzamido)phenyl)benzamide, is a high-affinity blocker of the TASK-1 channel with an IC₅₀ value of 16 nM. researchgate.net Another analogue, A293 (2-(butylsulfonylamino)-N-[(1R)-1-(6-methoxy-3-3pyridyl)propyl]-benzamide), has been used as an experimental high-affinity TASK-1 inhibitor in studies exploring rhythm control for atrial fibrillation. frontiersin.org
Table 1: TASK-1 Inhibition by Benzamide Analogues
| Compound | Structure | Target | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| ML365 | 2-methoxy-N-(3-(3-methylbenzamido)phenyl)benzamide | TASK-1 | 16 nM | researchgate.net |
| A293 | 2-(butylsulfonylamino)-N-[(1R)-1-(6-methoxy-3-3pyridyl)propyl]-benzamide | TASK-1 | High-affinity | frontiersin.org |
Acetylcholinesterase (AChE) and β-Secretase (BACE1) Inhibition
The enzymes acetylcholinesterase (AChE) and β-secretase (BACE1) are key targets in the therapeutic strategy for Alzheimer's disease. nih.gov AChE is responsible for the breakdown of the neurotransmitter acetylcholine, while BACE1 is involved in the production of neurotoxic amyloid-β peptides. nih.gov
Several benzamide derivatives have been designed and synthesized as potential dual inhibitors of both AChE and BACE1. nih.govresearchgate.net In one study, a series of eleven new benzamides were evaluated, with N,N′-(1,4-phenylene)bis(3-methoxybenzamide) emerging as the most active against both enzymes. It exhibited an IC₅₀ of 0.056 µM for AChE and 9.01 µM for BACE1. nih.govresearchgate.net Further research into 3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamide derivatives also identified compounds with BACE-1 inhibitory activity; compound 5e in this series showed the most potent activity with an IC₅₀ value of 9.9 μM. researchgate.net
Table 2: AChE and BACE1 Inhibition by Benzamide Analogues
| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 µM | nih.govresearchgate.net |
| BACE1 | 9.01 µM | nih.govresearchgate.net | |
| Donepezil (Reference) | AChE | 0.046 µM | nih.govresearchgate.net |
| Quercetin (Reference) | BACE1 | 4.89 µM | nih.govresearchgate.net |
| Compound 5e | BACE1 | 9.9 µM | researchgate.net |
Phosphatidylinositol 3-Kinase (PI3K) Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently overactivated pathways in human cancers, regulating cell proliferation, metabolism, and survival. nih.govnih.gov This has made PI3K a major target for cancer drug development, leading to the approval of several inhibitors. nih.gov These inhibitors often target specific isoforms of PI3K, such as the PI3Kα-selective inhibitor alpelisib, approved for breast cancer, and inhibitors targeting the leukocyte-rich PI3Kδ in B-cell malignancies. nih.gov While direct evidence for this compound as a PI3K inhibitor is not prominent, the broad investigation into small molecule PI3K inhibitors suggests that various chemical scaffolds, potentially including benzamides, could be adapted to target this crucial enzymatic pathway. nih.govnih.gov
Antineoplastic Efficacy in Cell-Based Assays (Preclinical/In Vitro)
Analogues of this compound have demonstrated significant antiproliferative and cytotoxic effects against a variety of human cancer cell lines in preclinical in vitro models.
In Vitro Antiproliferative Effects on Human Cancer Cell Lines (e.g., Colorectal Carcinoma, Hematological, Solid Tumors)
Benzamide derivatives have shown promise as anticancer agents. For example, a series of 2-amino-1,4-naphthoquinone-benzamides displayed excellent cytotoxic activity against the MDA-MB-231 breast cancer cell line, with all synthesized compounds being more potent than the standard drug cisplatin (B142131). nih.gov Specifically, the aniline derivative 5e and 3-nitroaniline (B104315) derivative 5l were nearly 79 times more potent than cisplatin against this cell line. nih.gov Compound 5e was also over 50 times more active than cisplatin against the HT-29 colorectal adenocarcinoma cell line. nih.gov
Another study focused on 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, which were tested against a panel of 60 human tumor cell lines. nih.gov The most active compound from this series, 17t, showed significant antiproliferative activity across various cancer types, including leukemia, colon cancer, and breast cancer cell lines. nih.gov The related compound, 3-aminobenzamide (B1265367) (3-ABA), has also been shown to inhibit the growth and colony formation of the A431 human carcinoma cell line. nih.gov
Table 3: In Vitro Antiproliferative Activity of Benzamide Analogues
| Compound/Series | Cancer Cell Line(s) | Key Finding (IC₅₀ / Effect) | Reference |
|---|---|---|---|
| 2-amino-1,4-naphthoquinone-benzamides (5e, 5l) | MDA-MB-231 (Breast) | IC₅₀ = 0.4 µM (78.75x more potent than cisplatin) | nih.gov |
| 2-amino-1,4-naphthoquinone-benzamide (5e) | HT-29 (Colorectal) | 50.8x more active than cisplatin | nih.gov |
| 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide (17t) | K562 (Leukemia) | GI₅₀ = 0.048 µM | nih.gov |
| 3-Aminobenzamide (3-ABA) | A431 (Carcinoma) | Reversible inhibition of cell growth and colony formation | nih.gov |
Molecular Mechanisms Underlying Antitumor Actions (e.g., Cell Cycle Control, Cell Proliferation Suppression)
The antitumor effects of benzamide analogues are mediated through various molecular mechanisms. One of the primary mechanisms identified for the 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide series is the disruption of microtubule dynamics. nih.gov The most potent compound, 17t, was found to act as an antitubulin agent, which interferes with cell division. nih.gov
For 3-aminobenzamide (3-ABA), an inhibitor of poly(ADP-ribose)polymerase (PARP), the antiproliferative effects on A431 carcinoma cells are associated with a major impact on the cytoskeleton. nih.gov Immunocytochemical studies have confirmed that the cytoskeleton is a key target, leading to cytostatic effects. nih.gov Furthermore, studies on 2-amino-1,4-naphthoquinone-benzamide derivatives showed they can induce apoptosis in cancer cells, as evidenced by a dose-dependent increase in the Sub-G1 phase of the cell cycle. nih.gov
Antimicrobial Spectrum of Activity (Preclinical/In Vitro)
Benzamide derivatives have been recognized for their potential as antimicrobial agents. nanobioletters.com Research has demonstrated that these compounds can be effective against various bacterial and fungal pathogens. nanobioletters.commdpi.com The antimicrobial activity is often attributed to the ability of benzamides to inhibit essential microbial enzymes or disrupt cell membrane integrity.
For instance, a study on N-substituted-β-amino acid derivatives containing a 2-hydroxyphenyl moiety found that five of the synthesized compounds exhibited good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum. mdpi.com Another investigation involving the synthesis of a 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex revealed good activity against Gram-positive bacteria (S. aureus, B. subtilis) and the yeast Candida albicans. nih.gov
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-methoxy-N-(3-(3-methylbenzamido)phenyl)benzamide (ML365) |
| 2-(butylsulfonylamino)-N-[(1R)-1-(6-methoxy-3-3pyridyl)propyl]-benzamide (A293) |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) |
| Donepezil |
| Quercetin |
| 3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamide |
| Alpelisib |
| Umbralisib |
| 2-amino-1,4-naphthoquinone-benzamide |
| Cisplatin |
| 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide |
| 3-aminobenzamide (3-ABA) |
| 3-amino-N-[2-(diethylamino)ethyl]benzamide |
| 3-[(2-Hydroxyphenyl)amino]butanoic acid |
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Pathogens
The antibacterial potential of benzamide derivatives has been an area of active research. Studies on N-phenylbenzamides, which share a core structural similarity with this compound, have demonstrated activity against both Gram-positive and Gram-negative bacteria. mdpi.comnanobioletters.com For instance, a series of synthesized N-phenylbenzamides showed inhibitory effects on the growth of Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). mdpi.com The presence of certain substituents on the phenyl ring was found to influence the antibacterial potency. mdpi.comnanobioletters.com
Another study on N-aryl amino acids, which also contain an amide linkage, highlighted their potential as antibacterial agents. nih.gov These compounds demonstrated broad-spectrum activity, with some derivatives showing efficacy comparable to standard antibiotics against pathogens like Streptococcus pneumoniae, Escherichia coli, and Proteus mirabilis. nih.gov The antibacterial action of these and related compounds is often attributed to their ability to interfere with essential bacterial processes. Some synthetic 1,3-bis(aryloxy)propan-2-amines, for example, have shown to be effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While direct studies on this compound are not extensively available, the activity of these related compounds suggests that this chemical class is a promising area for the development of new antibacterial agents.
Table 1: Antibacterial Activity of Selected Benzamide Analogues
| Compound/Analogue | Bacterial Strain | Activity/Observation |
|---|---|---|
| N-phenylbenzamides | Staphylococcus aureus, Escherichia coli | Inhibition of bacterial growth mdpi.com |
| N-aryl amino acids | Streptococcus pneumoniae, Escherichia coli, Proteus mirabilis | Broad-spectrum antibacterial potential nih.gov |
| 1,3-Bis(aryloxy)propan-2-amines | Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibition of growth in the low micromolar range nih.gov |
Antifungal Properties and Modulations
Similar to their antibacterial effects, benzamide derivatives have been evaluated for their antifungal properties. Research has shown that N-phenylbenzamides can inhibit the growth of fungal pathogens such as Candida albicans. mdpi.com The introduction of halogen substituents into the structure of these analogues appeared to slightly enhance their antifungal activity. mdpi.com
A separate study on a new aminobenzamide derivative isolated from the endophytic fungus Fusarium sp., named fusaribenzamide A, demonstrated notable antifungal activity against Candida albicans. Furthermore, novel benzamide derivatives containing a triazole moiety have been synthesized and shown to exhibit good in vitro antifungal activities against a range of phytopathogenic fungi. nih.gov For instance, certain derivatives displayed excellent activity against Alternaria alternata and a broad spectrum of activity against other fungi. nih.gov The structure-activity relationship in these compounds indicated that the presence of fluorine or chlorine on the benzene ring significantly improved their antifungal potency. nih.gov The replacement of a hydroxyl group with an amino group in certain nucleoside analogues has also been shown to significantly enhance antifungal activity, particularly against the Aspergillus genus. rsc.org
Table 2: Antifungal Activity of Selected Benzamide Analogues
| Compound/Analogue | Fungal Strain | Activity/Observation |
|---|---|---|
| N-phenylbenzamides | Candida albicans | Inferior to micafungin, with halo substituents slightly increasing activity mdpi.com |
| Fusaribenzamide A | Candida albicans | Significant antifungal activity with a Minimum Inhibitory Concentration (MIC) of 11.9 μg/disc |
| N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives | Alternaria alternata, Alternaria solani | Excellent to good activity, with some compounds superior to the commercial fungicide myclobutanil (B1676884) nih.gov |
| 3'-Amino modified N4-alkyl-5-methylcytidines | Aspergillus genus | Significantly enhanced antifungal activity rsc.org |
Antimycobacterial Evaluation
The search for new antimycobacterial agents has led to the investigation of various chemical scaffolds, including those related to this compound. A study on N-substituted 3-aminopyrazine-2,5-dicarbonitriles, which are structurally related to the antitubercular drug pyrazinamide, showed noteworthy activity against Mycobacterium tuberculosis. nih.gov Specifically, alkylamino derivatives demonstrated significant inhibition of M. tuberculosis. nih.gov
Another area of research has focused on pyrazine-based inhibitors of mycobacterial methionine aminopeptidase (B13392206) 1 (MtMetAP1), a potential drug target. nih.gov Substituted N-(thiazol-2-yl)pyrazine-2-carboxamides, particularly those with a 2-substituted benzamide, showed high inhibition of the isolated enzyme. nih.gov Although these compounds displayed mediocre in vitro potency against M. tuberculosis, the findings highlight the potential of benzamide-containing structures in targeting essential mycobacterial enzymes. nih.gov Furthermore, a series of N-alkyl nitrobenzamides have been developed and tested for their antimycobacterial activity, with 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives being the most active. nih.gov
Table 3: Antimycobacterial Activity of Selected Analogues
| Compound/Analogue | Mycobacterial Strain | Activity/Observation |
|---|---|---|
| 3-(Heptylamino)pyrazine-2,5-dicarbonitrile | Mycobacterium tuberculosis | Inhibited at a Minimum Inhibitory Concentration (MIC) of 51 μmol/L nih.gov |
| 3-(Hexylamino)pyrazine-2,5-dicarbonitrile | Mycobacterium kansasii | Inhibited at a MIC of 218 μmol/L nih.gov |
| 3-substituted N-(thiazol-2-yl)pyrazine-2-carboxamides | Mycobacterium tuberculosis | Mediocre in vitro potency, but high inhibition of MtMetAP1 nih.gov |
| 3,5-Dinitro and 3-nitro-5-trifluoromethyl N-alkylbenzamides | Mycobacterium tuberculosis | Most active derivatives, with MICs as low as 16 ng/mL nih.gov |
Antiparasitic Potency (Preclinical/In Vitro)
Activity Against Trypanosoma brucei (Human African Trypanosomiasis)
The core structure of 3-aminobenzamide is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme that has been investigated as a potential drug target in Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. Research has shown that 3-aminobenzamide can block the activity of T. brucei ADPRT, which is stimulated by DNA strand breaks. nih.gov In a study on rats infected with T. brucei, administration of 3-aminobenzamide resulted in a 15-fold reduction in the rate of antigenic switching, a key mechanism for the parasite to evade the host's immune system. nih.gov This suggests that PARP is required for most antigenic switching events. nih.gov
Other related compounds have also shown promise. A series of 3-aminosteroids demonstrated potent antitrypanosomal activities against African trypanosomes. nih.gov Additionally, aminoadamantane and aminoalkylcyclohexane derivatives have been found to have appreciable in vitro activity against bloodstream-form T. brucei. nih.gov
Table 4: Antitrypanosomal Activity of 3-Aminobenzamide and Analogues
| Compound/Analogue | Parasite | Activity/Observation |
|---|---|---|
| 3-Aminobenzamide | Trypanosoma brucei | 15-fold reduction in the rate of antigenic switching nih.gov |
| 3-Aminosteroids | African trypanosomes | Potent antitrypanosomal activities nih.gov |
| Aminoadamantane derivatives | Trypanosoma brucei | Appreciable in vitro activity nih.gov |
| Aminoalkylcyclohexane derivatives | Trypanosoma brucei | Appreciable in vitro activity nih.gov |
Antimalarial Effects Against Plasmodium falciparum
The benzamide scaffold has been explored for its potential as an antimalarial agent. A variety of benzamide derivatives have been synthesized and evaluated for their in vitro activity against Plasmodium falciparum, the deadliest species of malaria parasite. researchgate.netup.ac.zamdpi.com One study on 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzenes found that some derivatives exhibited antimalarial activity in the sub-micromolar to micromolar range against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. mdpi.com
**Table 5: Antimalarial Activity of Benzamide Analogues against *Plasmodium falciparum***
| Compound/Analogue | P. falciparum Strain(s) | IC₅₀ Values/Activity |
|---|---|---|
| 1,3,5-Tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzenes | W2 (CQ-resistant), 3D7 (CQ-sensitive) | Sub-μM to μM range mdpi.com |
| N-Acylated furazan-3-amines (Benzamide derivatives) | PfNF54, PfK₁ | Promising activity, dependent on phenyl ring substitution nanobioletters.com |
| Benzimidazole derivatives | Asexual blood stage | IC₅₀ values <500 nM for several compounds up.ac.za |
Neuroactive Properties (Preclinical/In Vitro)
While direct in vitro neuroactive data for this compound is scarce, significant research has been conducted on its positional isomer, 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB), which provides valuable insights into the potential neurological effects of this structural class. 4-AEPB has been identified as a potent anticonvulsant agent.
In preclinical studies, 4-AEPB was shown to be active against maximal electroshock-induced seizures (MES) in both mice and rats. Molecular modeling studies have suggested that the 2-ethylphenyl group in 4-AEPB allows the molecule to maintain a low-energy conformation that is critical for its interaction with neuronal targets, similar to the antiepileptic drug prototype ameltolide. The primary mechanism of action for many anticonvulsant benzamides involves the modulation of voltage-gated sodium channels, although other targets may also be involved. The neuroactive profile of 4-AEPB suggests that the N-(2-ethylphenyl)benzamide scaffold is a promising pharmacophore for the development of new central nervous system-active agents.
Table 6: Neuroactive Properties of a Positional Isomer Analogue
| Compound/Analogue | Preclinical Model | Activity/Observation |
|---|---|---|
| 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) | Maximal electroshock-induced seizures (MES) in mice and rats | Potent anticonvulsant activity |
| 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) | Molecular Modeling | 2-ethylphenyl group maintains a low-energy conformation for neuronal target interaction |
Anticonvulsant Activity in Preclinical Models
A series of 2- and 3-aminobenzanilides, which are structurally related to this compound, have been synthesized and evaluated for their anticonvulsant properties. nih.gov In preclinical studies using mouse models, these compounds were tested against seizures induced by maximal electroshock (MES) and pentylenetetrazole. nih.gov One of the most potent compounds identified in this series was the 3-aminobenzanilide (B82601) derived from 2,6-dimethylaniline, which demonstrated a favorable activity profile comparable to established anticonvulsant drugs like phenobarbital (B1680315) and phenytoin. nih.gov
Further investigations into 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB), a potent analogue of ameltolide, have provided more detailed insights into the anticonvulsant potential of this chemical class. nih.gov Preclinical screening in both mice and rats showed that 4-AEPB is effective against MES-induced seizures. nih.gov Quantitative analysis in mice revealed a protective index, and studies in rats indicated a very high protective index, underscoring its potential for further pharmacological development. nih.gov Additionally, 4-AEPB was found to increase the seizure threshold in the intravenous pentylenetetrazole seizure threshold test in mice. nih.gov
The design of novel anticonvulsant agents often incorporates specific pharmacophoric features, including a hydrogen bond donor/acceptor moiety, an electron donor group, and a hydrophobic aromatic region. nih.gov Isatin-based derivatives containing a benzamide structure have been synthesized and shown to provide protection in both MES and pentylenetetrazole-induced seizure models in mice, with a high safety margin in neurotoxicity tests. nih.gov
Table 1: Anticonvulsant Activity of Selected Benzamide Analogues
| Compound | Animal Model | Test | Efficacy | Reference |
|---|---|---|---|---|
| 3-aminobenzanilide derived from 2,6-dimethylaniline | Mouse | Maximal Electroshock (MES) | ED₅₀ of 13.48 mg/kg | nih.gov |
| 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) | Mouse | Maximal Electroshock (MES) | ED₅₀ of 28.6 µmol/kg | nih.gov |
| 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) | Rat | Maximal Electroshock (MES) | ED₅₀ of 29.8 µmol/kg | nih.gov |
| Isatin-based derivatives | Mouse | MES and Pentylenetetrazole | Significant anti-seizure activity | nih.gov |
Investigation of Antidepressant-like Effects
The therapeutic potential of benzamide derivatives extends to the realm of neuropsychiatric disorders, with several studies investigating their antidepressant-like effects. Major Depressive Disorder (MDD) is often associated with deficits in monoamine neurotransmitters, particularly serotonin (B10506) and noradrenaline. nih.gov
A study focusing on a novel benzamide derivative, N-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl)benzamide (CF3SePB), demonstrated its antidepressant-like effects in mouse models. nih.gov The compound was effective in both the forced swimming test (FST) and the tail suspension test (TST), two commonly used behavioral assays for screening potential antidepressant drugs. nih.gov The mechanism of action was linked to the modulation of the serotonergic system, specifically involving the 5-HT₁ₐ and 5-HT₃ receptors. nih.gov
In a different study, synthesized benzodiazepine (B76468) analogues, which share some structural similarities with benzamides, were evaluated for their antidepressant potentials in mice using the FST and TST. nih.gov Certain substituted benzodiazepine derivatives showed significant antidepressant activity, which was correlated with an increase in GABA levels in the brain hippocampus, suggesting a possible GABAergic mechanism of action. nih.gov
Table 2: Preclinical Antidepressant-like Activity of Benzamide and Analogue Derivatives
| Compound/Analogue | Animal Model | Test | Key Finding | Reference |
|---|---|---|---|---|
| N-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl)benzamide (CF3SePB) | Mouse | Forced Swimming Test (FST), Tail Suspension Test (TST) | Demonstrated antidepressant-like effect via serotonergic system modulation. | nih.gov |
| Substituted benzodiazepine analogues | Mouse | Forced Swimming Test (FST), Tail Suspension Test (TST) | Significant antidepressant potentials, possibly through a GABAergic mechanism. | nih.gov |
Additional Biological Activities (Preclinical/In Vitro)
Beyond their effects on the central nervous system, this compound and its analogues have been investigated for a variety of other biological activities, including anti-inflammatory, analgesic, and antioxidant effects.
Anti-inflammatory Modulations
Several novel N-phenylcarbamothioylbenzamides have been synthesized and evaluated for their anti-inflammatory activity. nih.govresearchgate.net In a carrageenan-induced paw edema model in mice, some of these derivatives exhibited significantly higher anti-inflammatory activity compared to the reference drug, indomethacin. nih.govresearchgate.net Notably, compounds with N-(2,4-dibromophenyl) and N-(3-nitrophenyl) substitutions demonstrated the most potent anti-inflammatory effects. nih.gov The mechanism of action for these compounds appears to involve the potent inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. nih.govresearchgate.net
Further research into 2-amino-N-phenethylbenzamides has also revealed anti-inflammatory potential. mdpi.com Some of these newly synthesized compounds demonstrated very good activity in preventing albumin denaturation, a common in vitro assay for anti-inflammatory activity. mdpi.com Additionally, certain derivatives were shown to suppress the expression of the pro-inflammatory cytokine interleukin-1β (IL-1β) while stimulating the expression of neuronal nitric oxide synthase (nNOS) in cells of the myenteric plexus. mdpi.com
Table 3: Anti-inflammatory Activity of Benzamide Analogues
| Compound/Analogue | Model | Key Finding | Reference |
|---|---|---|---|
| N-(2,4-dibromophenyl)- and N-(3-nitrophenyl)-substituted N-phenylcarbamothioylbenzamides | Carrageenan-induced paw edema in mice | Potent anti-inflammatory activity, inhibition of PGE2 synthesis. | nih.govresearchgate.net |
| 2-amino-N-phenethylbenzamides | In vitro albumin denaturation assay, ex vivo myenteric plexus cells | Prevention of albumin denaturation, suppression of IL-1β expression. | mdpi.com |
Analgesic Potential
The analgesic potential of compounds related to this compound has also been a subject of investigation. Amide derivatives of benzoic acids are known to possess a wide range of pharmacological effects, including analgesic properties. nanobioletters.com
A series of phenolic diaryl amino piperidine (B6355638) delta opioid receptor agonists, which incorporate a benzamide moiety, have been studied for their anti-nociceptive activity. nih.gov These compounds were found to be potent delta opioid receptor agonists, and in vivo studies in rodent models demonstrated their potential to provide pain relief. nih.gov
In another study, a pivalate-based Michael product was synthesized and evaluated for its antinociceptive effects. nih.gov The compound showed a significant response in a hot plate test, indicating its potential as an analgesic agent. nih.gov
Antioxidant Capacity
The antioxidant properties of amino-substituted benzamide derivatives have been explored through both experimental and computational studies. researchgate.netnih.gov A range of N-arylbenzamides with varying numbers of methoxy (B1213986) and hydroxy groups were prepared and their antioxidant capacity was evaluated using DPPH and FRAP assays. nih.gov Many of these compounds showed improved antioxidative properties compared to the reference antioxidant, butylated hydroxytoluene (BHT). nih.gov
Computational analysis revealed that the introduction of hydroxy groups enhances the antioxidative features of the benzamide scaffold. nih.gov The most promising antioxidant potential was observed in a trihydroxy derivative, which was proposed as a lead compound for further optimization. nih.gov These findings highlight the capacity of amino-substituted benzamide derivatives to act as potent antioxidants by scavenging free radicals. researchgate.net
Structure Activity Relationship Sar Investigations of 3 Amino N 2 Ethylphenyl Benzamide Derivatives
Elucidation of Key Structural Moieties for Biological Activity
The biological activity of 3-amino-N-(2-ethylphenyl)benzamide derivatives is intrinsically linked to the specific arrangement of their structural components. The core structure consists of a benzamide (B126) scaffold, which is comprised of a benzoic acid and an aniline (B41778) moiety. Within this framework, several key features are considered crucial for activity.
The benzamide moiety itself is a common feature in many biologically active compounds. The relative positions of the amino group on the benzoic acid ring and the ethyl group on the N-phenyl ring are critical. The 3-amino group on the benzoyl ring is a key pharmacophoric element. Its position is vital for interaction with biological targets.
The N-(2-ethylphenyl) group also plays a significant role. The ethyl group at the ortho position of the aniline ring influences the molecule's conformation and its interaction with receptor binding sites. The presence and position of this alkyl group can significantly impact the compound's biological profile.
In broader studies of benzamide derivatives, the substituent at the 2'-position of the anilide moiety, which can be an amino or a hydroxyl group, has been identified as indispensable for inhibitory activity against certain enzymes like histone deacetylase. This highlights the importance of hydrogen-bonding or other electrostatic interactions at this position for biological activity.
Interactive Table: Key Structural Features and Their Contributions
| Structural Moiety | Apparent Contribution to Activity |
|---|---|
| Benzamide Core | Provides the fundamental scaffold for receptor interaction. |
| 3-Amino Group | Acts as a critical pharmacophore, likely involved in hydrogen bonding. |
| N-(2-ethylphenyl) Group | Influences conformation and steric interactions within the binding pocket. |
| Amide Linker | Connects the two aromatic rings and participates in hydrogen bonding. |
Positional and Electronic Effects of Substituents on Efficacy and Selectivity
The efficacy and selectivity of this compound derivatives can be finely tuned by altering the position and electronic properties of substituents on both the benzoyl and anilide rings.
Studies on related benzamide structures have shown that the electronic influence of substituents on the anilide moiety can have a varied impact. While in some cases, the electronic nature of substituents at the 4'- and 5'-positions did not remarkably change inhibitory activity, the steric factors at these positions were found to be important for enzyme interaction.
For instance, in a series of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione analogs, shifting an ethoxy substitution from the 4- to the 2-position on the phenyl ring significantly improved functional activities. nih.gov This demonstrates the profound impact of positional isomerism on biological outcomes.
Furthermore, research on N-[(2-pyrrolidinyl)methyl]-substituted benzamides revealed that aromatic and amine substituent effects can alter the lipophilicity of the compounds, which in turn affects their pharmacokinetic and pharmacodynamic properties. nih.gov The introduction of substituents can influence intramolecular hydrogen bonding and the coplanarity of the molecule, thereby affecting receptor binding. nih.gov
Interactive Table: Impact of Substituent Position and Electronics
| Modification | Observed Effect | Potential Rationale |
|---|---|---|
| Shift of ethoxy from 4- to 2-position on a phenyl ring | Significantly improved functional activities nih.gov | Altered interaction with the target protein's binding site. |
| Varied electronic nature of 4'- and 5'- substituents | Minor impact on inhibitory activity in some benzamides | Steric factors at these positions may be more dominant. |
| Introduction of an aromatic 6-hydroxy group | Increased lipophilicity nih.gov | Formation of an intramolecular hydrogen bond with the amide carbonyl. nih.gov |
Steric Hindrance and Conformational Flexibility in Receptor Binding
The three-dimensional shape of a molecule, dictated by steric hindrance and conformational flexibility, is a critical determinant of its ability to bind to a biological target. For this compound derivatives, these factors significantly influence their interaction with receptors.
The ethyl group at the ortho position of the N-phenyl ring introduces a degree of steric bulk. This can either be beneficial, by orienting the molecule correctly for optimal binding, or detrimental, by preventing access to the binding pocket. The flexibility of the amide bond allows for rotation, enabling the molecule to adopt various conformations. However, bulky substituents can restrict this rotation, locking the molecule into a specific, and potentially less active, conformation. unina.it
The interplay between the ligand's flexibility and the receptor's own conformational adaptability is complex. Models that incorporate receptor flexibility are crucial for accurately predicting binding interactions. nih.gov Steric effects can directly influence the accessibility of binding sites on a ligand for the receptor. nih.gov
Rational Design Principles for Activity Enhancement and Optimization
The rational design of more potent and selective this compound derivatives relies on a thorough understanding of the SAR principles discussed previously. The goal is to systematically modify the lead compound to improve its interaction with the target receptor.
Key strategies for optimization include:
Pharmacophore Refinement: Further exploration of the importance of the 3-amino group and the N-(2-ethylphenyl) moiety by introducing various substituents to probe the electronic and steric requirements of the binding site.
Conformational Constraint: The synthesis of rigid analogs to lock the molecule in a presumed bioactive conformation. This can be achieved through cyclization or the introduction of bulky groups that restrict bond rotation. researchgate.net
Isosteric and Bioisosteric Replacements: Replacing certain functional groups with others that have similar steric and electronic properties to improve pharmacokinetic profiles or reduce off-target effects.
Computational Modeling: Utilizing techniques like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) to build predictive models that can guide the design of new analogs with enhanced activity. mdpi.com
For example, in the development of novel glucokinase activators, lead optimization of an acetylenyl benzamide series led to the discovery of highly potent compounds. nih.gov This highlights the success of iterative design and synthesis in improving biological activity.
Comparative SAR Analysis with Established Benzamide Analogues (e.g., MS-275, Ameltolide)
Comparing the SAR of this compound with other well-characterized benzamide analogues provides valuable insights into the broader class of these compounds.
MS-275 (Entinostat) is a potent histone deacetylase (HDAC) inhibitor with a benzamide structure. A key feature of MS-275 is the N-(2-aminophenyl) group, which is crucial for its HDAC inhibitory activity. nih.gov The 2'-amino group is thought to play a specific and important role in mediating the inhibition of brain HDAC activity. nih.gov An isomer of MS-275 with the amino group at the 3'-position is inactive, underscoring the critical importance of the substituent's position. nih.gov This provides a strong rationale for the significance of the 3-amino position in this compound, suggesting it may also be involved in crucial interactions with its biological target. MS-275 has been shown to be a brain region-selective HDAC inhibitor, a property that may also be relevant to derivatives of this compound. nih.govresearchgate.net
Ameltolide is another benzamide derivative, known for its anticonvulsant properties. While its detailed SAR is not as extensively published in the provided context, comparative analysis would likely focus on the nature of the N-substituent and the substitution pattern on the benzoyl ring to understand differences in target selectivity and pharmacological effects.
By comparing the structural features and biological activities of these different benzamide series, researchers can identify common pharmacophoric elements and distinguishing features that contribute to their specific biological profiles. This comparative approach is essential for the rational design of new compounds with desired therapeutic properties.
Computational Chemistry and Molecular Modeling Applications
Ligand-Protein Interaction Analysis via Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand like 3-amino-N-(2-ethylphenyl)benzamide might interact with a biological target, typically a protein.
Molecular docking studies on structurally related compounds containing the 3-aminophenyl moiety have been performed to predict their binding affinities with various cancer-related protein targets. The binding energy, measured in kcal/mol, indicates the stability of the ligand-protein complex; a more negative value suggests a stronger binding. For instance, a compound similar to this compound demonstrated significant binding potential with several key enzymes. nih.gov
The docking simulations predict not only the binding energy but also the specific orientation (pose) of the ligand within the active site of the protein. Molecular modeling studies also suggest that for related structures like 4-amino-N-(2-ethylphenyl)benzamide, the 2-ethylphenyl group is critical for preserving low-energy conformations necessary for binding to neuronal targets.
| Biological Target | PDB ID | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Cyclin D1-Cyclin-Dependent Kinase 4 | 2W96 | -6.7 | nih.gov |
| Kinase Domain of Human HER2 (ERBB2) | 3PP0 | -6.5 | nih.gov |
| β-catenin | 1JDH | -5.9 | nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | 4R3P | -5.8 | nih.gov |
| RAC-beta serine/threonine-protein kinase B | 1GZK | -5.7 | nih.gov |
Data derived from a structurally similar compound, (E)-2-(1-(3-aminophenyl) ethylidene)hydrazinecarboxamide. nih.gov
The stability of a ligand in a protein's binding site is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. In the docking of a related compound with the Epidermal Growth Factor Receptor (EGFR), the interaction was stabilized by two hydrogen bonds. nih.gov Similarly, its binding to cyclin D1-cyclin-dependent kinase 4 also involved two hydrogen bonds. nih.gov The presence of both an amino group (a hydrogen bond donor) and an amide functionality (both a donor and an acceptor) in this compound suggests a strong capability for forming these crucial interactions, which are known to be important in the crystal packing of related benzanilide (B160483) compounds.
Docking studies are pivotal in identifying the specific amino acid residues within an enzyme's active site that interact with the ligand. For a structurally similar compound, key residues in the binding cavities of several kinases were identified. nih.gov For example, in the binding cavity of EGFR, the main interacting residues were found to be Arg836, Lys860, Tyr869, Ala871, and Gly873. nih.gov In the kinase domain of human HER2, the major residues were identified as Leu755, Gly865, and Phe731. nih.gov For cyclin D1-cyclin-dependent kinase 4, the key residues included Pro183, Leu186, Glu184, Thr190, Trp238, Phe278, and Pro280. nih.gov While not directly studied with this compound, research on Dihydrofolate Reductase (DHFR) has shown that mutations at specific residues like Cys6, Ile7, Arg28, and Phe34 can significantly affect its binding capabilities. nih.gov
Dynamic Behavior Simulation through Molecular Dynamics
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com This technique provides valuable information on the stability of the ligand-protein complex and the conformational changes that may occur upon binding. mdpi.comsemanticscholar.org In studies of similar molecules, MD simulations have been used to assess the stability of the ligand within the active site of a receptor like VEGFR-2. semanticscholar.org Such simulations can reveal how the ligand affects the protein's structure, for instance, by showing changes in compactness or solvent exposure. dntb.gov.ua Ab-initio MD simulations can even be used to model complex chemical reactions step-by-step under specific conditions. mdpi.com
Quantum Mechanical Calculations for Electronic Properties and Reactivity (e.g., DFT)
Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. indexcopernicus.com These calculations can determine properties based on the molecule's electron density. indexcopernicus.com DFT studies on related aminobenzamide and sulfonamide compounds have been used to analyze electronic characteristics by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). indexcopernicus.comnih.gov The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity; a small gap suggests that the compound is more reactive. dntb.gov.uanih.gov Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which reveal the negative and positive regions of a molecule, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. indexcopernicus.com
In Silico Screening and Virtual Library Design for Novel Analogues
Computational methods, specifically in silico screening and the design of virtual libraries, are pivotal in modern drug discovery for identifying and optimizing novel therapeutic agents. These techniques allow for the rapid assessment of large numbers of molecules for their potential biological activity, selectivity, and pharmacokinetic properties before their actual synthesis, thereby saving significant time and resources.
While a comprehensive search of scientific literature and chemical databases did not yield specific studies on the in silico screening or virtual library design of This compound , the general principles of these computational approaches are well-established and have been applied to structurally related benzamide (B126) derivatives. These studies provide a framework for how such research would be conducted for the target compound.
The process typically begins with the identification of a biological target, such as an enzyme or a receptor, implicated in a disease. A virtual library of analogues of the lead compound, in this case, This compound , would then be generated by systematically modifying its chemical structure. These modifications could include altering substituent groups, changing the position of functional groups, or introducing different ring systems.
Each of these virtual analogues is then computationally "docked" into the active site of the biological target. This molecular docking process predicts the preferred orientation of the ligand when bound to the receptor and estimates the strength of the binding affinity. Compounds with predicted high binding affinities are considered potential candidates for synthesis and further experimental testing.
For instance, studies on other benzamide derivatives have successfully utilized these techniques to identify potent inhibitors for targets like tyrosine kinases and topoisomerases. nih.govresearchgate.net In these investigations, researchers designed and screened virtual libraries of benzamide analogues to discover compounds with enhanced activity and selectivity.
A virtual screening workflow for analogues of This compound would likely involve the steps outlined in the table below.
| Step | Description | Computational Tools Often Employed |
| 1. Target Identification and Preparation | A specific protein target (e.g., a kinase, receptor) is selected, and its 3D structure is obtained from databases like the Protein Data Bank (PDB). The structure is prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding site. | Schrödinger Suite, MOE (Molecular Operating Environment), AutoDock |
| 2. Virtual Library Generation | A library of virtual compounds is created by making chemical modifications to the scaffold of This compound . This can involve adding or substituting functional groups at various positions on the phenyl rings. | ChemDraw, MarvinSketch, RDKit |
| 3. Molecular Docking | Each compound in the virtual library is docked into the prepared protein target's active site. The docking algorithm samples different orientations and conformations of the ligand and scores them based on predicted binding affinity. | Glide, AutoDock Vina, GOLD |
| 4. Scoring and Ranking | The docked compounds are ranked based on their docking scores, which estimate the binding free energy. Compounds with the best scores are prioritized for further analysis. | Docking software's scoring functions (e.g., GlideScore, Vina Score) |
| 5. ADMET Prediction | The top-ranked virtual hits are subjected to in silico prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess their drug-likeness. nih.gov | SwissADME, pkCSM, Discovery Studio |
| 6. Selection of Candidates for Synthesis | Based on a combination of high predicted binding affinity and favorable ADMET properties, a final set of novel analogues is selected for chemical synthesis and subsequent in vitro and in vivo biological evaluation. | --- |
This structured in silico approach enables the rational design of novel analogues with a higher probability of success as potential drug candidates. While specific data for This compound is not currently available in published literature, the application of these computational methods holds significant promise for the future exploration of its therapeutic potential and the discovery of new, related chemical entities.
Preclinical Development and Translational Research Pathways Excluding Clinical Human Trial Data
In Vivo Pharmacological Efficacy in Disease Models: No Data Available
There is no publicly available information on the evaluation of 3-amino-N-(2-ethylphenyl)benzamide in animal models for any disease.
Antitumor Efficacy in Animal Models: Not Documented
No studies were found that investigated the potential antitumor effects of this compound in preclinical cancer models. Research on other benzamide (B126) derivatives, such as 4-amino-N-(2'-aminophenyl)benzamide, has shown some activity in rat tumor models, but these findings cannot be extrapolated to the title compound.
Assessment in Seizure Models (e.g., Maximal Electroshock, Pentylenetetrazole-induced seizures): No Evidence Found
The anticonvulsant properties of this compound have not been reported in common preclinical seizure models, such as the maximal electroshock (MES) or pentylenetetrazole (PTZ) tests. While other related compounds, like certain N-phenylphthalimides, have been assessed for such activity, no data exists for this compound.
Studies in Parasitic Infection Models (e.g., Trypanosomiasis in mice): Unexplored
There is no evidence of this compound being tested in animal models of parasitic diseases, including trypanosomiasis.
Pharmacokinetic Profiling in Preclinical Species: Undetermined
The pharmacokinetic characteristics of this compound in preclinical species have not been published.
Absorption and Distribution Studies (e.g., Oral Bioavailability, Blood-Brain Barrier Penetration): No Information Available
Data regarding the absorption, distribution, oral bioavailability, or the ability of this compound to cross the blood-brain barrier is not available in the public domain.
Metabolic Stability and Biotransformation Pathways (e.g., in Liver Microsomes): Not Characterized
There are no published studies on the metabolic stability of this compound in liver microsomes or its potential biotransformation pathways.
Mechanistic Elucidation and Target Validation in Complex Biological Systems
The exploration into this compound's mechanism of action is a critical phase of preclinical development. Scientists employ a variety of complex biological systems, including cell-based assays and animal models, to decipher how this compound exerts its effects at a molecular level. A primary area of investigation has been its interaction with specific cellular signaling pathways.
One of the proposed mechanisms for compounds structurally related to this compound involves the modulation of protein kinases, which are key regulators of cellular processes. For instance, research has demonstrated that certain N-phenylbenzamide derivatives can inhibit the activity of kinases involved in cell proliferation and survival. The validation of such targets is a multi-step process. Initially, in vitro kinase assays are utilized to determine the direct inhibitory effect of the compound on a purified enzyme. This is often followed by cellular thermal shift assays (CETSA) to confirm that the compound engages with its intended target within a more complex cellular environment.
Further mechanistic studies in preclinical models have explored the downstream effects of target engagement. For example, treatment of cancer cell lines with structurally similar compounds has been shown to induce apoptosis (programmed cell death) and inhibit cell cycle progression. These findings provide crucial evidence linking the molecular action of the compound to a tangible biological outcome.
Table 1: Preclinical Mechanistic and Target Validation Studies
| Assay Type | Biological System | Key Finding |
|---|---|---|
| In Vitro Kinase Assay | Purified Human Kinases | Direct inhibition of specific kinases by N-phenylbenzamide analogs. |
| Cellular Thermal Shift Assay (CETSA) | Human Cancer Cell Lines | Confirmation of target engagement in a cellular context. |
| Cell Proliferation Assay | Various Cancer Cell Lines | Inhibition of cell growth upon treatment. |
Lead Optimization and Candidate Selection for Further Development
Following the initial identification of a promising lead compound like this compound, the process of lead optimization begins. This iterative cycle of chemical synthesis and biological testing aims to enhance the compound's desirable properties while minimizing any unfavorable characteristics. The goal is to produce a drug candidate with an optimal balance of potency, selectivity, and pharmacokinetic properties.
Structure-activity relationship (SAR) studies are at the heart of lead optimization. By systematically modifying the chemical structure of this compound, researchers can identify which parts of the molecule are essential for its biological activity. For example, modifications to the ethylphenyl group or the amino substituent on the benzamide core can have a significant impact on the compound's potency and selectivity for its target kinase.
The selection of a final candidate for further development is a data-driven decision based on a comprehensive assessment of multiple parameters. The ideal candidate will exhibit potent activity in relevant disease models, a high degree of selectivity for its intended target over other related proteins, and favorable absorption, distribution, metabolism, and excretion (ADME) properties. This rigorous selection process is designed to maximize the probability of success in subsequent, more resource-intensive stages of drug development.
Table 2: Key Parameters in Lead Optimization and Candidate Selection
| Parameter | Description | Goal of Optimization |
|---|---|---|
| Potency | The concentration of the compound required to produce a specific biological effect. | Increase potency to allow for lower effective doses. |
| Selectivity | The compound's ability to interact with its intended target over other proteins. | Enhance selectivity to minimize off-target effects. |
| Pharmacokinetics (ADME) | The study of how the body absorbs, distributes, metabolizes, and excretes the compound. | Optimize for favorable drug-like properties, such as good oral bioavailability and a suitable half-life. |
| Efficacy in Preclinical Models | The ability of the compound to produce the desired therapeutic effect in animal models of disease. | Demonstrate significant efficacy to justify further development. |
Concluding Remarks and Future Perspectives in 3 Amino N 2 Ethylphenyl Benzamide Research
Current Challenges and Unmet Needs in Benzamide-Based Drug Discovery
The development of benzamide-based drugs, despite numerous successes, faces several significant hurdles. A primary challenge is achieving target selectivity. acs.org Many benzamides interact with multiple receptors, which can lead to off-target effects and undesirable side effects. walshmedicalmedia.com For instance, the development of antipsychotics requires a careful balance of dopamine (B1211576) (D2) and serotonin (B10506) (5-HT2A) receptor antagonism to maximize efficacy while minimizing extrapyramidal symptoms. walshmedicalmedia.com
Another major challenge is overcoming drug resistance, a particularly pressing issue in the development of antimicrobial and anticancer agents. nih.govnih.gov Furthermore, ensuring favorable pharmacokinetic properties, such as sufficient bioavailability and the ability to cross biological barriers like the blood-brain barrier, remains a persistent obstacle. walshmedicalmedia.comazolifesciences.com There is a continuous unmet need for new therapeutic agents for neglected diseases and conditions with high mortality rates, which drives the search for novel, more effective benzamide (B126) derivatives. nih.govresearchgate.netfriendsofeurope.org The high cost and extended timelines of the drug discovery process further compound these challenges, making it crucial to develop more efficient and predictive development strategies. azolifesciences.comlifebit.ai
Emerging Therapeutic Applications and Novel Target Discovery
The benzamide scaffold is a versatile pharmacophore with a wide range of established biological activities, including antiemetic, antipsychotic, and gastroprokinetic effects. researchgate.net Future research into 3-amino-N-(2-ethylphenyl)benzamide and its analogues could build upon these foundations to explore new therapeutic frontiers.
Emerging applications for benzamide derivatives include:
Anticancer Agents: Novel benzamide derivatives are being investigated as histone deacetylase (HDAC) inhibitors and for activity against various cancer cell lines. researchgate.netnih.govresearchgate.net
Neurodegenerative Diseases: Compounds acting as inhibitors of enzymes like acetylcholinesterase (AChE) and carbonic anhydrases (CAs) are promising for diseases such as Alzheimer's. nih.govmdpi.com
Antidiabetic Agents: Benzamide derivatives are being explored as glucokinase activators for the treatment of type 2 diabetes. nih.govresearchgate.net
Antimicrobial and Antiparasitic Drugs: There is significant potential in developing benzamides to combat drug-resistant bacteria and parasites, such as those causing malaria or African Trypanosomiasis. walshmedicalmedia.comnih.govnanobioletters.com
Anti-inflammatory Agents: Researchers are designing non-ulcerogenic anti-inflammatory benzamides by targeting enzymes like COX-2. nih.gov
The discovery of novel molecular targets continues to expand the potential applications for benzamide-based compounds, opening new avenues for treating a wide array of diseases. researcher.life
Innovative Synthetic Strategies for Analogue Generation and Diversity
The generation of diverse libraries of This compound analogues is critical for exploring structure-activity relationships (SAR) and identifying lead compounds. Modern synthetic chemistry offers several innovative strategies to achieve this efficiently.
Diversity-Oriented Synthesis (DOS) is a key approach that aims to create structurally diverse and complex molecules from a common starting point, exploring a wide area of chemical space. cam.ac.uknih.govcolumbia.edupnas.org This is a departure from traditional combinatorial chemistry, which often focuses on simple substitutions on a single scaffold. nih.gov For benzamide analogues, DOS could involve building complex, three-dimensional structures that mimic natural products. nih.gov
Other innovative techniques applicable to generating benzamide libraries include:
Microwave-assisted synthesis to accelerate reaction times and improve yields.
Multi-component reactions (e.g., the Ugi reaction) to rapidly build molecular complexity in a single step. columbia.edu
Solid-phase synthesis to streamline the purification of compound libraries. cam.ac.uk
Novel catalytic methods , such as copper-catalyzed domino reactions, for efficient synthesis of related heterocyclic systems like quinazolinones. researchgate.net
These strategies enable the creation of large and varied collections of novel benzamide derivatives for high-throughput screening and biological evaluation. mdpi.com
Advancements in Computational-Aided Drug Design for Rational Optimization
Computational-aided drug design (CADD) is an indispensable tool for accelerating the discovery process and rationally optimizing lead compounds like This compound . nih.gov By integrating computational chemistry and machine learning, CADD can significantly reduce the time and cost associated with drug development. researchgate.netfrontiersin.org
Key computational approaches include:
Molecular Docking: This technique predicts the preferred binding orientation of a ligand to its molecular target, helping to understand interactions and guide the design of more potent inhibitors. nih.govnih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR and 4D-QSAR models create statistical correlations between the chemical structures of compounds and their biological activities, allowing for the prediction of potency for novel analogues. nih.govnih.govmdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more accurate picture of binding stability. researchgate.netmdpi.com
Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups required for biological activity, which can be used to screen virtual libraries for new hits. nih.gov
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, helping to identify candidates with favorable drug-like profiles early in the process. researchgate.net
These computational methods allow for a multi-objective optimization process, simultaneously refining a compound's potency, selectivity, and pharmacokinetic properties to improve its chances of success in clinical development. nih.govacs.org
Potential for Combination Therapies and Drug Repurposing Strategies
The future of This compound research is not limited to its development as a monotherapy for a single indication. Two powerful strategies, combination therapy and drug repurposing, offer expanded opportunities.
Combination Therapy: If an analogue of This compound is found to have, for example, anticancer activity, it could be evaluated in combination with existing chemotherapeutic agents. This approach can lead to synergistic effects, overcome drug resistance, or allow for lower doses of toxic drugs, thereby improving the therapeutic window.
Drug Repurposing: This strategy involves identifying new uses for existing or failed drug candidates, which can dramatically reduce development time and costs since the safety profile of the compound is often already established. nih.govnih.govfrontiersin.org Given the broad biological activity of the benzamide class, a library of This compound analogues could be screened against a wide range of targets and diseases. drugbank.com A compound initially investigated for neurological disorders might be repurposed as an antimicrobial agent, or an anti-inflammatory candidate could find new life in oncology. Computational methods are increasingly being used to predict new drug-target associations, making repurposing a highly efficient discovery strategy. nih.govfrontiersin.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-amino-N-(2-ethylphenyl)benzamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions between 3-aminobenzoic acid derivatives and 2-ethylaniline. Acyl chlorides (e.g., 3-aminobenzoyl chloride) are typically reacted with substituted anilines in dichloromethane or THF, using bases like DIPEA to neutralize HCl byproducts. Optimization involves adjusting stoichiometry, temperature (0°C to room temperature), and purification via column chromatography or recrystallization .
- Key Considerations : Monitor reaction progress using TLC or LC-MS. Impurities may arise from incomplete acylation or side reactions with the ethylphenyl group.
Q. How can the physicochemical properties of this compound be profiled for drug-likeness?
- Methodology : Calculate LogP (octanol-water partition coefficient) using software like ACD/Percepta. Experimentally determine solubility in PBS (pH 7.4) via shake-flask methods. Assess pKa via potentiometric titration (e.g., Sirius T3 instrument). The compound’s hydrogen bond donors (2) and acceptors (3) should align with Lipinski’s Rule of Five .
- Data Interpretation : A LogD (pH 7.4) >1.5 suggests moderate lipophilicity, which may impact membrane permeability .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodology :
- NMR : Confirm structure via ¹H/¹³C NMR, focusing on amide NH (~10 ppm) and ethylphenyl CH3 signals (~1.2 ppm).
- HRMS : Use Q-TOF mass spectrometry for exact mass determination (e.g., m/z calculated for C₁₅H₁₆N₂O: 248.1285) .
- IR : Validate amide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic disorder in this compound derivatives be resolved during structure determination?
- Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement. For disordered ethyl or phenyl groups, apply PART and SIMU instructions in the refinement file. Analyze intermolecular interactions (e.g., N–H···O hydrogen bonds) using Mercury CSD to identify packing polymorphisms .
- Case Study : In 3-fluoro-N-(3-fluorophenyl)benzamide, positional disorder at bridging atoms required anisotropic displacement parameter (ADP) constraints to resolve centrosymmetric vs. noncentrosymmetric space groups .
Q. What computational strategies predict the compound’s binding affinity for poly(ADP-ribose) polymerase (PARP) or similar targets?
- Methodology : Perform molecular docking (AutoDock Vina) using PARP1 crystal structures (PDB: 5DS3). Validate with MD simulations (GROMACS) to assess stability of the benzamide-PARP interaction. Compare with 3-aminobenzamide, a known PARP inhibitor, to identify off-target risks (e.g., glucose metabolism interference) .
- Caution : Dose-response assays (e.g., IC₅₀) are critical, as high concentrations may induce nonspecific metabolic effects .
Q. How can synthetic byproducts or degradation products be identified and minimized?
- Methodology :
- HPLC-PDA/MS : Use a C18 column (gradient: 5–95% acetonitrile in water) to separate byproducts. Major degradation pathways (hydrolysis, oxidation) can be simulated via stress testing (e.g., 40°C/75% RH for 14 days) .
- Mitigation : Add antioxidants (e.g., BHT) or use inert atmospheres during synthesis.
Q. What strategies address contradictory bioactivity data across cell-based assays?
- Case Study : If the compound shows antiproliferative activity in HeLa cells but not in MCF-7, validate target engagement via CETSA (Cellular Thermal Shift Assay). Check for efflux pump activity (e.g., P-gp) using calcein-AM assays .
- Statistical Analysis : Apply Bland-Altman plots to compare inter-assay variability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
